molecular formula C28H36N4O2S B2415859 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 946317-03-9

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2415859
CAS No.: 946317-03-9
M. Wt: 492.68
InChI Key: HLQOFBQOARNWDZ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a dimethylamino group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor antagonists or inhibitors in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a phenylpiperazine derivative, the piperazine ring is often synthesized through nucleophilic substitution reactions.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination or alkylation reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules, such as proteins or nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.

    N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Similar structure but with different substituents on the aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c1-22-10-15-27(20-23(22)2)35(33,34)29-21-28(24-11-13-25(14-12-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,28-29H,16-19,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQOFBQOARNWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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